REACTION_CXSMILES
|
C([Mg]Cl)CCC.C([Li])CCC.[C:12]([NH:19][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23](Br)=[CH:22][CH:21]=1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].[B:31](OC)([O:34]C)[O:32]C.[Cl-].[NH4+].C(=O)(O)[O-].[Na+]>C1COCC1.C(OCC)(=O)C>[C:12]([NH:19][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([B:31]([OH:34])[OH:32])=[CH:22][CH:21]=1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13] |f:4.5,6.7|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1=CC=C(C2=CC=CC=C12)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After the resulting solution was stirred at 0° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 0° C
|
Type
|
CUSTOM
|
Details
|
was lowered to −5° C
|
Type
|
ADDITION
|
Details
|
added dropwise while the temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 0° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
quenched with MeOH
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
was lowered to −5° C.
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 21° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 21° C. for 18 h
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
hexane (60 mL) was added
|
Type
|
STIRRING
|
Details
|
the resulting slurry was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
Filtration and hexane (10 mL)
|
Type
|
WASH
|
Details
|
wash
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC1=CC=C(C2=CC=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |